molecular formula C16H16N4O3 B2406090 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-3-carboxamide CAS No. 2034398-83-7

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-3-carboxamide

Cat. No.: B2406090
CAS No.: 2034398-83-7
M. Wt: 312.329
InChI Key: VXEDLLQNCYGYAE-JOCQHMNTSA-N
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-3-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-3-carboxamide typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the cyanopyrazinyl group, and the coupling with furan-3-carboxamide. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-3-carboxamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other cyclohexyl derivatives, pyrazine-containing molecules, and furan carboxamides. Examples include:

  • N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide
  • N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide

Uniqueness

The uniqueness of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-3-carboxamide lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c17-9-14-16(19-7-6-18-14)23-13-3-1-12(2-4-13)20-15(21)11-5-8-22-10-11/h5-8,10,12-13H,1-4H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEDLLQNCYGYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=COC=C2)OC3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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